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Introduction
Adenosine 5'-O-(3-thiotriphosphate) (ATPγS) is a non-hydrolyzable analog of adenosine

triphosphate (ATP) that has become an indispensable tool in biochemistry and drug discovery.

By substituting a non-bridging oxygen atom in the γ-phosphate group with a sulfur atom, ATPγS

can bind to the active sites of many ATP-dependent enzymes, such as kinases and ATPases.

Its resistance to cleavage by these enzymes makes it an excellent tool for studying enzyme

mechanisms, identifying substrates, and screening for inhibitors.[1] This guide provides a

comprehensive overview of ATPγS protein binding affinity, including quantitative data, detailed

experimental protocols, and visualizations of relevant signaling pathways.

Quantitative Data Presentation: ATPγS Binding
Affinity
Understanding the binding affinity of ATPγS to various proteins is crucial for designing and

interpreting experiments. The equilibrium dissociation constant (Kd) is a common metric used

to quantify this affinity, with a lower Kd value indicating a stronger binding interaction. The

following tables summarize known Kd and other relevant binding parameters for ATPγS with

several proteins.
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Protein
Organism/Syst
em

Method Kd / Km / Ki Notes

ClpA E. coli
Pre-steady-state

kinetics

~6 µM (apparent

affinity)

ATPγS binds

non-

cooperatively

and competes

with ATP for

binding at

Domain 1.[2]

Replication

Factor C (RFC)
Not specified Not specified ~1 µM

Used as a slow-

hydrolyzing ATP

analog to study

clamp loading.[3]

GRP78 ATPase

Domain
Human

Surface Plasmon

Resonance

(SPR)

Significantly

lower affinity

than ATP

Binding is further

weakened in the

absence of

Mg++.[4][5]

Myosin-2
Acanthamoeba

castellanii

Stopped-flow

fluorescence

K1k+2 = 1.93 ±

0.02 µM-1s-1

(with d-mantATP)

Kinetic

parameters for

the interaction

with a

fluorescent ATP

analog.[6]

Protein
Organism/Syst
em

Method kcat Km

ClpA E. coli
Steady-state

kinetics

0.05 ± 0.004

min-1
134 ± 46 µM

Experimental Protocols
Accurate determination of ATPγS binding affinity requires robust experimental design and

execution. Below are detailed methodologies for key experiments.
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Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a

complete thermodynamic profile of the interaction.[7][8][9]

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy

(ΔS) of ATPγS binding to a target protein.

Materials:

Isothermal titration calorimeter

Purified target protein (e.g., Src kinase domain) at a known concentration (typically 10-100

µM)

ATPγS solution at a known concentration (typically 10-20 times the protein concentration)

Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 10 mM MgCl₂)

Protocol:

Sample Preparation:

Thoroughly dialyze both the protein and ATPγS against the same buffer to ensure a

perfect match.

Accurately determine the concentrations of the protein and ATPγS solutions

spectrophotometrically or using a protein concentration assay.

Degas both solutions to prevent air bubbles in the calorimeter.

Instrument Setup:

Set the experimental temperature (e.g., 25°C).

Fill the sample cell with the protein solution and the injection syringe with the ATPγS

solution.

Titration:
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Perform a series of small injections (e.g., 1-2 µL) of the ATPγS solution into the protein

solution.

Allow the system to reach equilibrium after each injection and measure the heat change.

Data Analysis:

Integrate the heat-flow peaks to obtain the heat change per injection.

Plot the heat change per mole of injectant against the molar ratio of ATPγS to protein.

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model)

to determine Kd, n, and ΔH. Calculate ΔG and ΔS from these values.

Workflow for Isothermal Titration Calorimetry:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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